molecular formula C17H20N5O15P3 B048578 [[(2R,3S,4S,5R)-5-[5-[(E)-2-(4-azidophenyl)ethenyl]-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate CAS No. 117591-28-3

[[(2R,3S,4S,5R)-5-[5-[(E)-2-(4-azidophenyl)ethenyl]-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

Cat. No.: B048578
CAS No.: 117591-28-3
M. Wt: 627.3 g/mol
InChI Key: UQGWDDPSDAZCSA-ORCGDBKPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-AF-AZ Utp, also known as 1-Azido-2-fluoro-2-deoxyuridine triphosphate, is a modified nucleotide analog. It is commonly used in biochemical and molecular biology research due to its unique properties, which allow it to be incorporated into nucleic acids. This compound is particularly useful in labeling and tracking nucleic acids in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Azido-2-fluoro-2-deoxyuridine triphosphate typically involves multiple steps:

    Starting Material: The synthesis begins with the preparation of 2-deoxyuridine.

    Fluorination: The 2-deoxyuridine is then fluorinated to produce 2-fluoro-2-deoxyuridine.

    Azidation: The fluorinated compound undergoes azidation to introduce the azido group, resulting in 1-Azido-2-fluoro-2-deoxyuridine.

    Triphosphorylation: Finally, the azido-fluorinated nucleoside is triphosphorylated to yield 1-Azido-2-fluoro-2-deoxyuridine triphosphate.

Industrial Production Methods

Industrial production of 1-Azido-2-fluoro-2-deoxyuridine triphosphate involves scaling up the synthetic routes mentioned above. The process requires precise control of reaction conditions, including temperature, pH, and reagent concentrations, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Azido-2-fluoro-2-deoxyuridine triphosphate undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.

    Reduction Reactions: The azido group can be reduced to an amine group under appropriate conditions.

    Phosphorylation Reactions: The triphosphate moiety can be involved in phosphorylation reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Reaction conditions typically involve mild temperatures and neutral pH.

    Reduction Reactions: Reducing agents such as hydrogen gas or sodium borohydride are used. Reaction conditions include low temperatures and an inert atmosphere.

    Phosphorylation Reactions: Phosphorylation reagents include phosphoric acid derivatives. Reaction conditions involve controlled pH and temperature.

Major Products Formed

    Substitution Reactions: The major products are substituted derivatives of 1-Azido-2-fluoro-2-deoxyuridine triphosphate.

    Reduction Reactions: The major product is 1-Amino-2-fluoro-2-deoxyuridine triphosphate.

    Phosphorylation Reactions: The major products are phosphorylated derivatives of the compound.

Scientific Research Applications

1-Azido-2-fluoro-2-deoxyuridine triphosphate has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of modified nucleic acids for studying chemical properties and reactions.

    Biology: Employed in labeling and tracking nucleic acids in cellular processes, such as DNA replication and transcription.

    Medicine: Investigated for potential therapeutic applications, including antiviral and anticancer treatments.

    Industry: Utilized in the development of diagnostic tools and assays for detecting nucleic acids.

Mechanism of Action

The mechanism of action of 1-Azido-2-fluoro-2-deoxyuridine triphosphate involves its incorporation into nucleic acids. The azido group allows for specific labeling and tracking, while the fluorine atom enhances the compound’s stability and reactivity. The triphosphate moiety facilitates its incorporation into nucleic acids by polymerases. The molecular targets include DNA and RNA polymerases, which incorporate the modified nucleotide into growing nucleic acid chains.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-2-deoxyuridine triphosphate: Similar in structure but lacks the azido group.

    1-Azido-2-deoxyuridine triphosphate: Similar but lacks the fluorine atom.

    2-Azido-2-deoxyuridine triphosphate: Similar but lacks the fluorine atom at the 2-position.

Uniqueness

1-Azido-2-fluoro-2-deoxyuridine triphosphate is unique due to the presence of both the azido and fluorine groups. This combination provides enhanced stability, reactivity, and specificity for labeling and tracking nucleic acids compared to other similar compounds.

Properties

CAS No.

117591-28-3

Molecular Formula

C17H20N5O15P3

Molecular Weight

627.3 g/mol

IUPAC Name

[[(2R,3S,4S,5R)-5-[5-[(E)-2-(4-azidophenyl)ethenyl]-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C17H20N5O15P3/c18-21-20-11-5-2-9(3-6-11)1-4-10-7-22(17(26)19-15(10)25)16-14(24)13(23)12(35-16)8-34-39(30,31)37-40(32,33)36-38(27,28)29/h1-7,12-14,16,23-24H,8H2,(H,30,31)(H,32,33)(H,19,25,26)(H2,27,28,29)/b4-1+/t12-,13-,14+,16-/m1/s1

InChI Key

UQGWDDPSDAZCSA-ORCGDBKPSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CN(C(=O)NC2=O)[C@H]3[C@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=[N+]=[N-]

SMILES

C1=CC(=CC=C1C=CC2=CN(C(=O)NC2=O)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=[N+]=[N-]

Canonical SMILES

C1=CC(=CC=C1C=CC2=CN(C(=O)NC2=O)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=[N+]=[N-]

Synonyms

1-AF-AZ UTP
1-arabinofuranosyl-5-(4-azidostyryl)uracil 5'-triphosphate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.